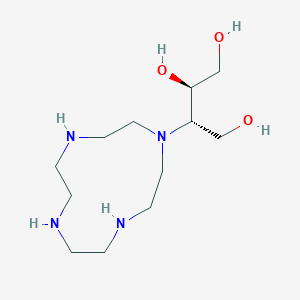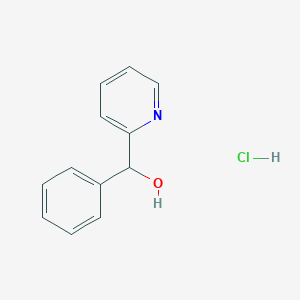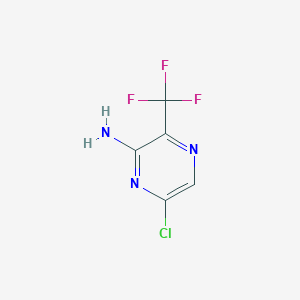
Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate is an organic compound with the molecular formula C26H29NO4 It is a derivative of dipropanoate, characterized by the presence of a phenylazanediyl group linked to two phenylene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate typically involves the reaction of diethyl malonate with a suitable phenylazanediyl derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenylazanediyl group can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylazanediyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
Uniqueness
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C28H31NO4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
ethyl 3-[4-(N-[4-(3-ethoxy-3-oxopropyl)phenyl]anilino)phenyl]propanoate |
InChI |
InChI=1S/C28H31NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-13,16-19H,3-4,14-15,20-21H2,1-2H3 |
InChI-Schlüssel |
ZESCMKREBXUVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)




![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)





